molecular formula C9H11F2NO B3030027 (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine CAS No. 856758-57-1

(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine

Cat. No.: B3030027
CAS No.: 856758-57-1
M. Wt: 187.19
InChI Key: RTLQRHINHVOHHH-ZCFIWIBFSA-N
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Description

(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzenemethanamine structure

Chemical Reactions Analysis

Types of Reactions: (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives and amine compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • (aR)-4-(Trifluoromethoxy)-a-methyl-benzenemethanamine
  • (aR)-4-(Monofluoromethoxy)-a-methyl-benzenemethanamine

Comparison: Compared to its analogs, (aR)-4-(Difluoromethoxy)-a-methyl-benzenemethanamine exhibits unique properties due to the presence of two fluorine atoms. This structural feature can enhance its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

(1R)-1-[4-(difluoromethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLQRHINHVOHHH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221383
Record name (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856758-57-1
Record name (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856758-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-4-(Difluoromethoxy)-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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